

## NMR and Mass Spectrometry Analysis of 3-Bromopropanal

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Compound of Interest		
Compound Name:	3-Bromopropanal	
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The structural confirmation of **3-Bromopropanal** (C₃H₅BrO) relies on the complementary information provided by NMR and Mass Spectrometry. While NMR spectroscopy offers detailed insights into the carbon-hydrogen framework and the connectivity of atoms, mass spectrometry determines the molecular weight and elemental composition, and can reveal structural features through fragmentation analysis.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For **3-Bromopropanal**, both <sup>1</sup>H and <sup>13</sup>C NMR provide crucial information.

#### <sup>1</sup>H NMR Spectroscopy

The ¹H NMR spectrum of **3-Bromopropanal** is expected to show three distinct signals corresponding to the three different types of protons in the molecule: the aldehydic proton (-CHO), the methylene protons adjacent to the carbonyl group (-CH<sub>2</sub>-CHO), and the methylene protons adjacent to the bromine atom (-CH<sub>2</sub>-Br).

- Aldehydic Proton (-CHO): This proton is highly deshielded and appears as a triplet in the downfield region of the spectrum, typically between δ 9.0-10.0 ppm.[1][2][3] The triplet splitting arises from coupling with the adjacent methylene protons.
- Methylene Protons α to Carbonyl (-CH<sub>2</sub>-CHO): These protons are deshielded by the adjacent electron-withdrawing carbonyl group and appear as a triplet of doublets. Their chemical shift



is expected in the range of  $\delta$  2.5-3.0 ppm.[1]

• Methylene Protons  $\alpha$  to Bromine (-CH<sub>2</sub>-Br): These protons are deshielded by the electronegative bromine atom and are expected to resonate as a triplet in the region of  $\delta$  3.4-3.8 ppm.

<sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **3-Bromopropanal** will exhibit three signals corresponding to the three carbon atoms:

- Carbonyl Carbon (-CHO): The carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of  $\delta$  190-200 ppm.[2][4]
- Methylene Carbon  $\alpha$  to Carbonyl (-CH<sub>2</sub>-CHO): This carbon will appear in the range of  $\delta$  45-55 ppm.
- Methylene Carbon  $\alpha$  to Bromine (-CH<sub>2</sub>-Br): This carbon will be found in the range of  $\delta$  25-35 ppm.

#### **Mass Spectrometry (MS)**

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound.[5] For **3-Bromopropanal**, the mass spectrum will show a characteristic pattern due to the presence of the bromine atom.

- Molecular Ion Peak (M+): Bromine has two major isotopes, <sup>79</sup>Br and <sup>81</sup>Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[6] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. For 3-Bromopropanal (C<sub>3</sub>H<sub>5</sub>BrO), the molecular ion peaks will be observed at m/z = 136 (for <sup>79</sup>Br) and m/z = 138 (for <sup>81</sup>Br). The monoisotopic mass is 135.95238 Da.[7]
- Fragmentation Patterns: Aldehydes and halogenated compounds exhibit characteristic fragmentation patterns.[2][8] Common fragmentation pathways for 3-Bromopropanal may include:
  - α-cleavage: Loss of the aldehydic proton (H•) to give an [M-1]<sup>+</sup> ion, or loss of the formyl radical (•CHO) to give an [M-29]<sup>+</sup> ion.



Cleavage of the C-Br bond: Loss of the bromine radical (•Br) to give an [M-79]+ or [M-81]+
ion.

## **Comparison with Alternative Analytical Techniques**

While NMR and MS are the primary tools for the structural elucidation of **3-Bromopropanal**, other techniques can provide complementary information.

- Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. For **3-Bromopropanal**, a strong absorption band in the region of 1720-1740 cm<sup>-1</sup> would indicate the presence of the carbonyl group (C=O) of the aldehyde.[1][3] A characteristic C-H stretch of the aldehyde group can also be observed around 2720 cm<sup>-1</sup> and 2820 cm<sup>-1</sup>.[3]
- Gas Chromatography (GC): GC can be used to separate 3-Bromopropanal from a mixture and can be coupled with a mass spectrometer (GC-MS) for definitive identification.

### **Quantitative Data Summary**



Technique	Parameter	Expected Value	Notes
<sup>1</sup> H NMR	Chemical Shift ( $\delta$ ) - CHO	9.0 - 10.0 ppm	Triplet
Chemical Shift (δ) - CH <sub>2</sub> -CHO	2.5 - 3.0 ppm	Triplet of doublets	
Chemical Shift (δ) - CH <sub>2</sub> -Br	3.4 - 3.8 ppm	Triplet	_
<sup>13</sup> C NMR	Chemical Shift (δ) - CHO	190 - 200 ppm	_
Chemical Shift (δ) - CH <sub>2</sub> -CHO	45 - 55 ppm		_
Chemical Shift (δ) - CH <sub>2</sub> -Br	25 - 35 ppm	_	
Mass Spec.	Molecular Ion (M+)	m/z 136, 138	Due to <sup>79</sup> Br and <sup>81</sup> Br isotopes
[M-H]+	m/z 135, 137		
[M-CHO]+	m/z 107, 109	_	
[M-Br]+	m/z 57	_	

# **Experimental Protocols NMR Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromopropanal** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the <sup>1</sup>H NMR



spectrum to determine the relative number of protons.

#### **Mass Spectrometry (Electron Ionization - EI)**

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

#### **Experimental Workflow**

Caption: Workflow for the spectroscopic analysis of **3-Bromopropanal**.

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